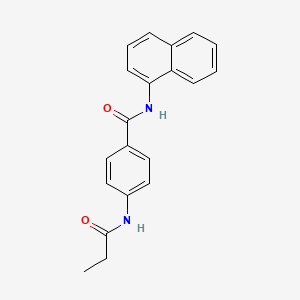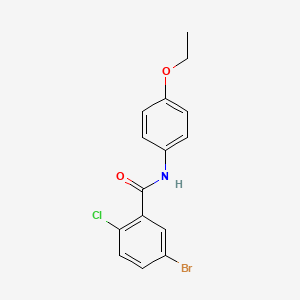
N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, also known as MNNG, is a chemical compound that has been widely used in scientific research for its unique properties. MNNG is a member of the sulfonylurea family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide is complex and not fully understood. It is known to inhibit the SUR1/Kir6.2 channel, which is involved in insulin secretion. N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis. In addition, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to protect neurons from damage and death, possibly through the activation of neuroprotective pathways.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has a variety of biochemical and physiological effects. It has been shown to inhibit the SUR1/Kir6.2 channel, which is involved in insulin secretion. N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the growth and proliferation of cancer cells, possibly through the induction of apoptosis. In addition, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to protect neurons from damage and death, possibly through the activation of neuroprotective pathways.
Advantages and Limitations for Lab Experiments
N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. It has also been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide also has some limitations. It is a potent inhibitor of the SUR1/Kir6.2 channel, which can make it difficult to study other channels that may be affected by N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. In addition, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have toxic effects at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for research on N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide analogs with improved properties, such as increased potency or reduced toxicity. Another area of interest is the study of the mechanism of action of N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide, particularly its effects on the SUR1/Kir6.2 channel and other channels. Finally, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has shown promise as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative diseases, and further research is needed to explore its potential in these areas.
Scientific Research Applications
N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been widely used in scientific research for its unique properties. It has been shown to be an effective inhibitor of the SUR1/Kir6.2 channel, which is involved in insulin secretion. N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, N~2~-(2-methoxyphenyl)-N~1~-2-naphthyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have neuroprotective effects, protecting neurons from damage and death.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-31-24-14-8-7-13-23(24)27(32(29,30)22-11-3-2-4-12-22)18-25(28)26-21-16-15-19-9-5-6-10-20(19)17-21/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSJBYUZCSUZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



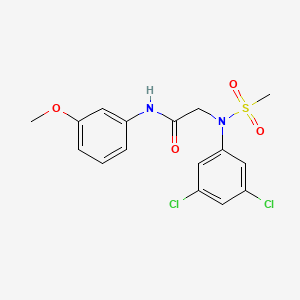
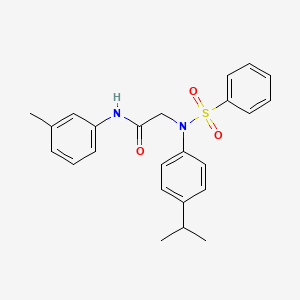
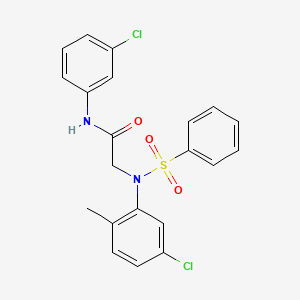

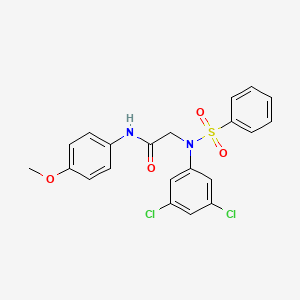
![N~2~-(2,5-dimethoxyphenyl)-N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741861.png)
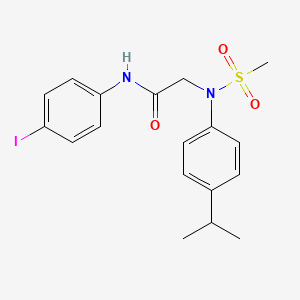
![1-(1,3-benzodioxol-5-yl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3741870.png)
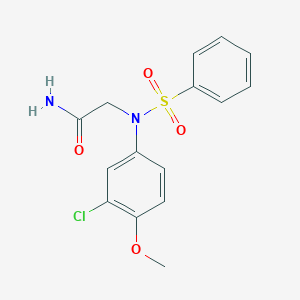
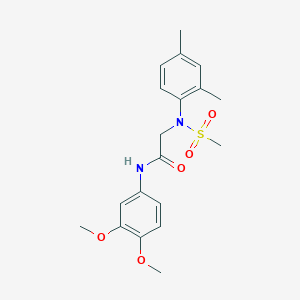
![N~1~-(3,5-dichlorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741889.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-cyclohexyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3741910.png)
